Noxa B BH3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Noxa B BH3 is a pro-apoptotic member of the Bcl-2 protein family, specifically classified as a BH3-only protein. It plays a crucial role in the regulation of apoptosis, a programmed cell death process essential for maintaining cellular homeostasis. This compound is known for its ability to counteract the anti-apoptotic proteins, particularly Mcl-1, thereby promoting cell death in response to various stress signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noxa B BH3 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput methods. The production process is optimized to ensure high yield and purity of the protein .

Chemical Reactions Analysis

Types of Reactions: Noxa B BH3 primarily undergoes interactions with other proteins rather than traditional chemical reactions. It binds to anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL, neutralizing their function and promoting apoptosis .

Common Reagents and Conditions: The interactions of this compound with its targets are typically studied under physiological conditions, using buffers that mimic the intracellular environment. Common reagents include various salts, reducing agents, and detergents to maintain protein stability and activity .

Major Products Formed: The primary outcome of this compound interactions is the induction of apoptosis. By binding to and inhibiting anti-apoptotic proteins, this compound facilitates the activation of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death .

Scientific Research Applications

Noxa B BH3 has significant applications in scientific research, particularly in the fields of cancer biology and immunology. It is used to study the mechanisms of apoptosis and to develop therapeutic strategies for cancer treatment. By promoting apoptosis in cancer cells, this compound can enhance the efficacy of chemotherapeutic agents and overcome resistance to treatment .

In immunology, this compound is studied for its role in regulating the immune response. It is involved in the activation and apoptosis of T cells, which are critical for immune function. Understanding the regulation of this compound can lead to new approaches for modulating the immune response in diseases such as autoimmune disorders and infections .

Mechanism of Action

Noxa B BH3 exerts its effects by binding to and neutralizing anti-apoptotic proteins of the Bcl-2 family, particularly Mcl-1. This interaction releases pro-apoptotic proteins such as Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane.

Comparison with Similar Compounds

Noxa B BH3 is part of the BH3-only subfamily of Bcl-2 proteins, which also includes other pro-apoptotic proteins such as Puma, Bim, Bid, and Bad. These proteins share a common BH3 domain that is essential for their pro-apoptotic function. this compound is unique in its specific binding affinity for Mcl-1, making it a critical regulator of apoptosis in cells where Mcl-1 is the dominant anti-apoptotic protein .

List of Similar Compounds:- Puma

- Bim

- Bid

- Bad

- Bik

- Hrk

- Bmf

Each of these proteins has distinct binding affinities and regulatory roles, contributing to the complex network of apoptosis regulation .

Properties

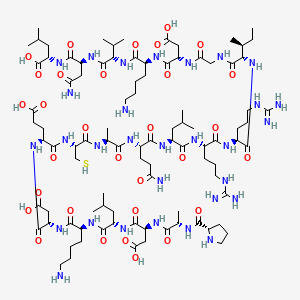

Molecular Formula |

C95H164N30O31S |

|---|---|

Molecular Weight |

2254.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C95H164N30O31S/c1-13-48(10)74(91(153)107-42-68(128)110-61(39-70(131)132)87(149)114-53(22-15-17-31-97)82(144)124-73(47(8)9)92(154)121-60(38-67(99)127)86(148)122-64(93(155)156)37-46(6)7)125-83(145)55(25-20-34-106-95(102)103)112-78(140)54(24-19-33-105-94(100)101)115-84(146)58(35-44(2)3)118-80(142)56(26-28-66(98)126)111-75(137)49(11)109-90(152)65(43-157)123-81(143)57(27-29-69(129)130)116-88(150)63(41-72(135)136)120-79(141)52(21-14-16-30-96)113-85(147)59(36-45(4)5)119-89(151)62(40-71(133)134)117-76(138)50(12)108-77(139)51-23-18-32-104-51/h44-65,73-74,104,157H,13-43,96-97H2,1-12H3,(H2,98,126)(H2,99,127)(H,107,153)(H,108,139)(H,109,152)(H,110,128)(H,111,137)(H,112,140)(H,113,147)(H,114,149)(H,115,146)(H,116,150)(H,117,138)(H,118,142)(H,119,151)(H,120,141)(H,121,154)(H,122,148)(H,123,143)(H,124,144)(H,125,145)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,100,101,105)(H4,102,103,106)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-/m0/s1 |

InChI Key |

GUQAGZUULIYDKA-LGUVVKNCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.